molecular formula C7H4BrCl2N3O2 B2758598 3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2551114-60-2

3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

Cat. No. B2758598
CAS RN: 2551114-60-2
M. Wt: 312.93
InChI Key: PMUUINPWCKSYFZ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C6H3BrClN3 . It has an average mass of 232.465 Da and a monoisotopic mass of 230.919876 Da . It is also known by its IUPAC name, 3-bromo-6-chloroimidazo[1,2-b]pyridazine .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine consists of a bromine atom and a chlorine atom attached to an imidazo[1,2-b]pyridazine ring . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography.


Physical And Chemical Properties Analysis

3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a solid at room temperature . It has a molecular weight of 232.47 . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Heterocyclic Compound Synthesis and Antitumor Agents

Research has explored the synthesis of b-fused carbazoles, which are of interest due to their potential as antitumor agents. For example, derivatives of 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester, a key intermediate, were transformed into bromo and nitro derivatives via electrophilic substitution. This synthesis pathway is significant for the development of new pyridazine- or pyrrole-fused carbazoles with potential antitumor applications (Haider et al., 2014).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids and their derivatives have been explored for their anti-inflammatory and analgesic activities. These compounds were synthesized through reactions involving substituted 3-aminopyridazines and tested in vivo, showing significant analgesic activity. This research indicates the potential therapeutic applications of imidazo[1,2-b]pyridazine derivatives in managing pain and inflammation (Abignente et al., 1990).

Arylation and Microwave-Assisted Synthesis

The direct intermolecular C-H arylation of chloroimidazo[1,2-b]pyridazine has been achieved, showcasing a methodology for synthesizing various (hetero)arylimidazo[1,2-b]pyridazines. This process is valuable for synthesizing compounds with potential pharmacological activities through a microwave-assisted, one-pot, two-step process, highlighting the chemical's versatility in synthetic organic chemistry (Akkaoui et al., 2010).

Synthesis of Insecticide Intermediates

The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides like chlorantraniliprole, has been documented. This research exemplifies the compound's role in developing agricultural chemicals, indicating the broad applicability of such chloro- and bromo-substituted heterocycles in synthesizing compounds with significant practical applications (Wen-bo, 2011).

properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2.ClH/c8-6-5(7(13)14)10-4-2-1-3(9)11-12(4)6;/h1-2H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUUINPWCKSYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2Br)C(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

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